1,4,7-Tritosyl-1,4,7-triazonane
Overview
Description
1,4,7-Tritosyl-1,4,7-triazonane is a chemical compound with the molecular formula C₂₇H₃₃N₃O₆S₃. It is also known as 1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane. This compound is a derivative of 1,4,7-triazacyclononane, where the hydrogen atoms on the nitrogen atoms are replaced by tosyl groups. It is commonly used in organic synthesis and coordination chemistry due to its ability to form stable complexes with metal ions .
Preparation Methods
1,4,7-Tritosyl-1,4,7-triazonane can be synthesized through various methods. One efficient method involves the macrocyclization of 1,2-ditosylamides. This process can be carried out in a single step using lithium hydride as a reagent, yielding the compound in good yields (57-90%) from 1,2-ditosylamides . Another method involves the cyclization of a cyclohexyl-substituted 1,4,7-tritosamide with ethylene glycol ditosylate, which affords the cyclohexyl-fused 1,4,7-triazacyclononane in a multi-step process .
Chemical Reactions Analysis
1,4,7-Tritosyl-1,4,7-triazonane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and other applications.
Reduction Reactions: The tosyl groups can be reduced to yield the parent triazacyclononane compound.
Common reagents used in these reactions include lithium hydride, ethylene glycol ditosylate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,7-Tritosyl-1,4,7-triazonane has several scientific research applications:
Coordination Chemistry: It is used to form stable complexes with metal ions, which are useful in catalysis and other chemical processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biomedical Research: Its derivatives are investigated for potential use as metal chelators in biomedical applications.
Mechanism of Action
The mechanism of action of 1,4,7-tritosyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions. The tosyl groups enhance the compound’s ability to coordinate with metal ions, making it an effective ligand in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions .
Comparison with Similar Compounds
1,4,7-Tritosyl-1,4,7-triazonane is similar to other triazacyclononane derivatives, such as 1,4,7-triazacyclononane (TACN) and its functionalized derivatives. Compared to TACN, the tosyl groups in this compound provide additional stability and reactivity, making it more suitable for certain applications . Similar compounds include:
- 1,4,7-Triazacyclononane (TACN)
- 1,4,7-Tris(4-methylphenylsulfonyl)-1,4,7-triazonane
- 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane
These compounds share similar structural features but differ in their functional groups and reactivity.
Properties
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O6S3/c1-22-4-10-25(11-5-22)37(31,32)28-16-18-29(38(33,34)26-12-6-23(2)7-13-26)20-21-30(19-17-28)39(35,36)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOXONTWBENEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340352 | |
Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52667-89-7 | |
Record name | Octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-1H-1,4,7-triazonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52667-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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